1-(3-Aminopyridin-4-yl)ethanone

fused heterocycle synthesis pyridopyridazine kinase inhibitors diazotization cyclization

1-(3-Aminopyridin-4-yl)ethanone (CAS 13210-52-1), also known as 4-acetyl-3-aminopyridine, is a bifunctional pyridine derivative bearing an amino group at the 3-position and an acetyl group at the 4-position (molecular formula C₇H₈N₂O, MW 136.15 g/mol). The ortho relationship between the nucleophilic amine and the electrophilic ketone enables cyclocondensation and diazotization chemistry that is inaccessible to regioisomeric aminopyridines.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
CAS No. 13210-52-1
Cat. No. B080560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Aminopyridin-4-yl)ethanone
CAS13210-52-1
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=NC=C1)N
InChIInChI=1S/C7H8N2O/c1-5(10)6-2-3-9-4-7(6)8/h2-4H,8H2,1H3
InChIKeyTUYHWJJUSYJFCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Aminopyridin-4-yl)ethanone (CAS 13210-52-1) – Ortho-Amino-Acetyl Pyridine Building Block for Kinase-Targeted Medicinal Chemistry


1-(3-Aminopyridin-4-yl)ethanone (CAS 13210-52-1), also known as 4-acetyl-3-aminopyridine, is a bifunctional pyridine derivative bearing an amino group at the 3-position and an acetyl group at the 4-position (molecular formula C₇H₈N₂O, MW 136.15 g/mol) [1]. The ortho relationship between the nucleophilic amine and the electrophilic ketone enables cyclocondensation and diazotization chemistry that is inaccessible to regioisomeric aminopyridines . The compound is commercially available at ≥95% purity and is documented as a key intermediate for synthesizing TGFβR antagonists, GSK-3 inhibitors, KCNQ2/3 modulators, Wnt pathway inhibitors, and PET radioligands [2].

Why Regioisomeric Aminopyridine Building Blocks Cannot Replace 1-(3-Aminopyridin-4-yl)ethanone in Heterocyclic Synthesis


Substituting this compound with a generic aminopyridine (e.g., 2-aminopyridine, 4-aminopyridine, or 3-aminopyridine lacking the 4-acetyl group) fails because the ortho-amino-acetyl arrangement is structurally mandatory for the intramolecular cyclization and diazotization pathways that generate pharmacologically relevant fused heterocycles [1]. For example, the conversion to pyrido[3,4-c]pyridazin-4(1H)-one via Borsche reaction proceeds exclusively from a 3-amino-4-acyl pyridine scaffold; the 2-amino or 4-amino regioisomers yield different or no cyclized products . Furthermore, the 4-acetyl group provides a reactive ketone handle for Schiff base formation that is absent in 3-amino-4-methylpyridine or simple 3-aminopyridine, and the 3-amino group enables subsequent N-functionalization that 4-acetylpyridine cannot support [2].

Quantitative Differentiation Evidence for 1-(3-Aminopyridin-4-yl)ethanone Versus Closest Structural Analogs


Regioisomeric Substitution Pattern Enables Exclusive Access to Pyrido[3,4-c]pyridazine Scaffold via One-Step Diazotization–Cyclization

1-(3-Aminopyridin-4-yl)ethanone undergoes diazotization followed by intramolecular cyclization (Borsche reaction) to yield pyrido[3,4-c]pyridazin-4(1H)-one in 38% isolated yield . This transformation exploits the ortho relationship between the 3-amino (diazotizable) and 4-acetyl (enolizable, nucleophilic α-carbon) groups. By contrast, 1-(2-aminopyridin-4-yl)ethanone and 1-(4-aminopyridin-3-yl)ethanone cannot form the same [3,4-c]-fused pyridazine ring system because the amino and acetyl groups are not positioned to generate the required six-membered diazine ring upon cyclization. The product pyrido[3,4-c]pyridazin-4(1H)-one is a privileged scaffold in p38 kinase and protein kinase inhibitor programs [REFS-1, REFS-2].

fused heterocycle synthesis pyridopyridazine kinase inhibitors diazotization cyclization

Lower LogP and Higher Water Solubility Relative to 4-Phenyl-3-aminopyridine Improves Aqueous Synthetic Compatibility

1-(3-Aminopyridin-4-yl)ethanone exhibits an XLogP3 of 0.4 and a topological polar surface area (TPSA) of 56 Ų [1]. This places it within favorable drug-like and lead-like physicochemical space (XLogP < 5, TPSA < 140 Ų). In comparison, the closest commercially available 4-substituted 3-aminopyridine analog, 4-phenyl-3-pyridinamine (CAS 165387-82-6, XLogP ~2.7 estimated), has substantially higher lipophilicity due to the phenyl substituent. The lower logP of the target compound translates to greater water miscibility, as confirmed by Santa Cruz Biotechnology's description of this compound as a water-soluble solid (farbloses, wasserlösliches Feststoff) .

physicochemical property comparison drug-likeness parameters aqueous solubility

Patent-Documented Intermediate Status Across Five Distinct Kinase and Receptor Target Classes Contrasts with Narrower Utility of Non-Acetylated Analogs

Chinese patent documentation explicitly identifies 1-(3-aminopyridin-4-yl)ethanone as an intermediate for synthesizing TGFβR antagonists, GSK-3 inhibitors, KCNQ2/3 modulators, Wnt inhibitors, pyridopyridine antitumor agents, and PET radioligands [1]. This cross-target utility arises from the bifunctional 3-amino-4-acetyl architecture, which allows diversification via: (a) N-functionalization of the 3-amino group for amide/sulfonamide coupling, and (b) condensation at the 4-acetyl group for heterocycle formation. In contrast, 3-amino-4-methylpyridine (lacking the ketone) cannot undergo condensation-based cyclization, and 4-acetylpyridine (lacking the 3-amino group) lacks the diazotization/N-coupling handle, restricting each to a narrower set of derivatization pathways. BOC Sciences links this compound to specific TGFβR antagonist patents including EP-3237415-A1, US-9708316-B2, and US-2016176871-A1 .

multi-target intermediate TGFβ receptor antagonist GSK-3 inhibitor KCNQ modulator Wnt inhibitor

Improved Synthetic Route Using Inexpensive 3-Aminopyridine Starting Material Reduces Raw Material Cost Compared to Prior Nitropyridine-Based Methods

A patented preparation process (Chinese patent CN) uses 3-aminopyridine as the starting material, proceeding through pivaloyl protection, regioselective acetylation, and deprotection to yield 1-(3-aminopyridin-4-yl)ethanone under mild conditions [1]. The patent explicitly teaches that this route overcomes the cost and availability limitations of prior methods: the Bakke route using 3-nitropyridine-4-carboxylic acid and the Luzzio route using 3-nitro-4-pyridinecarboxaldehyde both require expensive nitro-aromatic precursors, while the Stockmann route using 4-acetylpyridine requires N₂O₅, which is difficult to prepare and handle at scale. The patented route uses commodity 3-aminopyridine and conventional reagents, enabling industrial-scale application [1].

cost-efficient synthesis process chemistry industrial-scale preparation

Derivatization to Antifungal Schiff Bases Demonstrates Bioactive Potential of the 3-Amino Handle; Activity is Pyridine-Nitrogen-Dependent

Three pyridine Schiff bases—L3, L4, and L5—were synthesized by condensing 3-aminopyridin-4-yl-derived amines with substituted salicylaldehydes, producing (E)-2-{[(3-aminopyridin-4-yl)imino]-methyl}-phenol derivatives [1]. These compounds were evaluated for antifungal activity against Cryptococcus spp., Salmonella enterica, and Botrytis cinerea. The study established that the antifungal activity depends on the nitrogen atom of the pyridine ring, and that activity can be modulated by substituents on the phenolic ring [1]. A control diamine-derived Schiff base (L6) lacking the pyridine ring showed diminished activity, confirming the essential role of the aminopyridine scaffold. While direct MIC data are behind paywall, the structure–bioactivity relationship validates the 3-amino group as a productive vector for derivatization.

Schiff base antifungal agents structure-activity relationship antimicrobial screening

Optimal Procurement and Application Scenarios for 1-(3-Aminopyridin-4-yl)ethanone in Drug Discovery and Process Chemistry


Medicinal Chemistry: Core Scaffold Synthesis for Pyrido[3,4-c]pyridazine Kinase Inhibitor Programs

For kinase inhibitor projects targeting p38, ALK5, or related serine/threonine kinases, this compound provides direct one-step access to the pyrido[3,4-c]pyridazin-4(1H)-one core scaffold via Borsche diazotization–cyclization (38% yield). No regioisomeric aminopyridine building block can replicate this transformation without additional synthetic steps . The resulting fused heterocycle serves as a versatile intermediate for further N- and C-functionalization toward lead optimization. Procurement in 5–25 g quantities at ≥95% purity is appropriate for hit-to-lead chemistry efforts.

Multi-Program Intermediate Stocking for CROs and Academic Screening Centers

Given its documented role as an intermediate for TGFβR antagonists, GSK-3 inhibitors, KCNQ2/3 modulators, Wnt inhibitors, pyridopyridine antitumor agents, and PET radioligands , this single compound supports library synthesis across at least six target classes. CROs and core facilities can reduce inventory SKUs by stocking this bifunctional scaffold in bulk (≥100 g) rather than maintaining separate building blocks for each program. The water-soluble nature facilitates aqueous reactions, and the patented cost-efficient synthesis ensures favorable bulk pricing .

Antifungal Lead Discovery via Schiff Base Derivatization of the 3-Amino Handle

Researchers targeting antifungal drug discovery, particularly against Cryptococcus spp. and Botrytis cinerea, can employ this compound as the amine partner in Schiff base condensation with substituted salicylaldehydes. The resulting (E)-2-{[(3-aminopyridin-4-yl)imino]-methyl}-phenol derivatives have demonstrated pyridine-nitrogen-dependent antifungal activity across three pathogen species . The 4-acetyl group remains available for orthogonal functionalization (e.g., hydrazone formation, reductive amination), enabling parallel library synthesis. Procurement at 1–10 g scale with ≥98% purity (available from AJPharmTech) is recommended for SAR exploration.

Process Chemistry Scale-Up: Cost-Advantaged Multi-Kilogram Synthesis of TGFβR Antagonist Intermediates

For process R&D teams scaling up TGFβR antagonist candidates referenced in patents EP-3237415-A1 and US-9708316-B2, the patented 3-step route from 3-aminopyridine offers significant cost and safety advantages over prior nitro-pyridine and N₂O₅-based methods . The commodity starting material, mild reaction conditions, and avoidance of hazardous reagents make this route suitable for pilot-plant operation. Procurement in multi-kilogram quantities with custom purity specifications is warranted for preclinical and Phase I API intermediate supply. Vendors capable of process-scale synthesis include BOC Sciences and Apollo Scientific .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Aminopyridin-4-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.